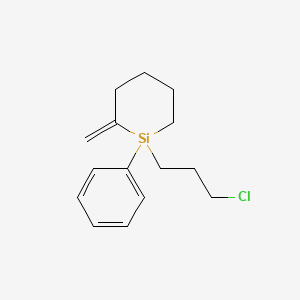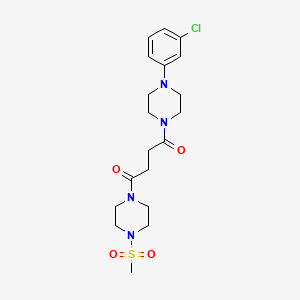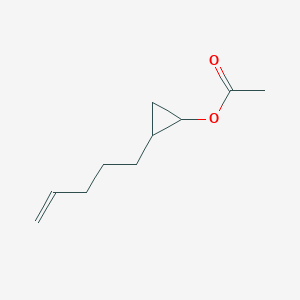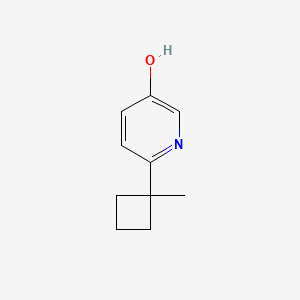
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is an organosilicon compound characterized by the presence of a chloropropyl group, a methylidene group, and a phenyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane typically involves the reaction of a chloropropylsilane precursor with a phenylsilane derivative under controlled conditions. One common method includes the use of chloropropyltrimethoxysilane as a starting material, which undergoes a coupling reaction with a phenylsilane derivative in the presence of a catalyst such as triethylamine . The reaction is usually carried out in an inert solvent like toluene, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or peracids to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to the formation of silanols or silanones.
Reduction: Formation of silane derivatives with reduced functional groups.
科学研究应用
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane has several scientific research applications, including:
Materials Science: Used in the synthesis of functionalized polysiloxanes and silane coupling agents for surface modification of materials.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organosilicon compounds and polymers.
Nanotechnology: Employed in the functionalization of nanoparticles and nanotubes to enhance their chemical reactivity and compatibility with other materials.
Biomedical Applications: Potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The phenyl group provides stability and enhances the compound’s reactivity towards electrophilic and nucleophilic reagents . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Tris(chloropropyl) phosphate (TCPP)
Uniqueness
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is unique due to its combination of a chloropropyl group, a methylidene group, and a phenyl group attached to a silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in materials science, organic synthesis, and nanotechnology. Compared to similar compounds, it offers a versatile platform for the development of new functional materials and bioactive molecules.
属性
CAS 编号 |
919801-08-4 |
|---|---|
分子式 |
C15H21ClSi |
分子量 |
264.86 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C15H21ClSi/c1-14-8-5-6-12-17(14,13-7-11-16)15-9-3-2-4-10-15/h2-4,9-10H,1,5-8,11-13H2 |
InChI 键 |
QLXJHWCQSUSVKC-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCCC[Si]1(CCCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)

![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

